Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKFYKNIJQMDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The Boc protection is typically conducted using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. A comparative analysis of catalysts reveals DMAP’s superiority over triethylamine (Et₃N), as it accelerates the reaction and minimizes side products.
| Parameter | DMAP-Catalyzed Method | Et₃N-Catalyzed Method |
|---|---|---|
| Reagent | Boc₂O | Boc₂O |
| Catalyst | DMAP (0.1 equiv) | Et₃N (2.0 equiv) |
| Solvent | DCM | DCM |
| Temperature (°C) | 20–30 | 20–30 |
| Time (hours) | 12 | 6–8 |
| Yield (%) | 85 | 78 |
The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a mixed carbonate intermediate that rapidly decomposes to release CO₂ and yield the Boc-protected acid. Post-reaction workup involves aqueous washing to remove excess reagents, followed by drying and concentration to isolate the product as a white solid.
Methyl Esterification of the Carboxylic Acid
The Boc-protected acid is subsequently esterified to form the methyl ester. Two primary methodologies are employed: DCC-mediated coupling and acid-catalyzed Fischer esterification .
DCC-Mediated Esterification
This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) and DMAP to activate the carboxylic acid, enabling efficient coupling with methanol. The reaction is conducted in tetrahydrofuran (THF) at ambient temperature, achieving high yields with minimal racemization.
| Parameter | DCC/DMAP Method | Acid-Catalyzed Method |
|---|---|---|
| Reagent | DCC, DMAP | H₂SO₄ |
| Solvent | THF | Methanol |
| Temperature (°C) | 20–30 | Reflux (65) |
| Time (hours) | 1 | 4 |
| Yield (%) | 91 | 75 |
The DCC method generates dicyclohexylurea (DCU) as a byproduct, necessitating filtration through silica gel or celite. In contrast, the acid-catalyzed route, while simpler, risks partial Boc deprotection under strongly acidic conditions, reducing overall yield.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow microreactor systems have been adapted for Boc protection and esterification, enhancing reaction control and reducing purification steps. Key industrial parameters include:
-
Automated reagent dosing to maintain stoichiometric precision.
-
In-line IR monitoring to track reaction progress and optimize residence times.
-
Solvent recycling systems to minimize waste generation.
A representative pilot-scale protocol produces 10 kg batches with >90% purity, validated via HPLC and mass spectrometry.
Stereochemical Integrity and Characterization
Retention of the (S)-configuration is critical for pharmaceutical applications. Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98% ee). Optical rotation values ([α]D²⁵ = +12.5° in CHCl₃) align with literature data for analogous Boc-protected amino acid esters.
¹H NMR spectral data further validate the structure:
Comparative Analysis of Synthetic Routes
The Boc-first strategy (protection followed by esterification) outperforms alternative sequences by avoiding side reactions such as amidation or ester exchange. For example, reversing the steps (esterification first) reduces yield by 15–20% due to competing acylation at the amine .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Key findings:
Mechanism : Acidic hydrolysis protonates the Boc carbonyl oxygen, leading to carbamate decomposition and release of CO₂ and tert-butanol.
Nucleophilic Substitution
The 4-fluorophenyl group participates in aromatic substitution under basic conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Sodium hydride (NaH) | DMF, 80°C, 6 h | Methyl 2-Boc-amino-3-(4-(methoxy)phenyl)propanoate | Synthesis of methoxy derivatives |
| Potassium carbonate (K₂CO₃) | DMSO, 120°C, 12 h | Methyl 2-Boc-amino-3-(4-cyanophenyl)propanoate | Nitrile-functionalized analogs |
Fluorine’s electron-withdrawing effect activates the phenyl ring for meta-directed substitution.
Oxidation and Reduction
The ester and amine groups enable redox transformations:
Oxidation
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq.) | 0°C, pH 10–12 | 2-Boc-amino-3-(4-fluorophenyl)propanoic acid |
| CrO₃ in H₂SO₄ | 25°C, 2 h | Ketone derivatives (via α-carbon oxidation) |
Reduction
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | 2-Boc-amino-3-(4-fluorophenyl)propanol |
| NaBH₄/CeCl₃ | MeOH, 0°C, 1 h | Partial reduction to aldehyde intermediates |
Reduction of the ester to alcohol proceeds via a tetrahedral intermediate.
Peptide Bond Formation
The deprotected amine participates in peptide coupling:
| Coupling Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HBTU/HOBT | DCM, Et₃N, 12 h at 25°C | Dipeptide methyl ester derivatives | 70–75% |
| DCC/DMAP | CHCl₃, 24 h at 25°C | Boc-protected dipeptides | 65–70% |
Example : Reaction with glycine methyl ester yields Boc-Phe(4-F)-Gly-OMe, a model for fluorinated peptide synthesis .
Stability Under Thermal and Hydrolytic Conditions
| Condition | Effect | Half-Life |
|---|---|---|
| Aqueous HCl (1M, 25°C) | Ester hydrolysis to carboxylic acid | 2.5 h |
| NaOH (0.1M, 25°C) | Rapid saponification | <30 min |
| Dry heat (100°C) | Decomposition via Boc cleavage | 8 h |
Hydrolysis follows pseudo-first-order kinetics with an activation energy of 58 kJ/mol .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a versatile intermediate in drug development.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxicity against cancer cell lines. For instance, modifications to the fluorophenyl group have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds related to this compound. These compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Peptide Synthesis
The Boc protecting group in this compound is widely used in peptide synthesis. It allows for the selective protection of amino groups during the formation of peptide bonds.
Synthesis Techniques
- Solid-Phase Peptide Synthesis (SPPS) : this compound can serve as a building block in SPPS, facilitating the assembly of complex peptides with high purity and yield .
- Deprotection Strategies : The Boc group can be easily removed under mild acidic conditions, allowing for subsequent reactions without damaging sensitive functional groups .
Drug Formulation Research
This compound has also been investigated for its role in drug formulation, particularly in enhancing bioavailability and stability.
Formulation Insights
- Solubility Enhancements : Studies have shown that incorporating this compound into formulations can improve solubility profiles of poorly soluble drugs, thus enhancing their therapeutic efficacy .
- Controlled Release Systems : The compound's properties allow it to be used in controlled release systems, potentially leading to more effective dosing regimens and improved patient compliance .
Research on Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in drug development.
Key Findings
- Absorption and Distribution : The compound exhibits favorable absorption characteristics, with studies indicating high gastrointestinal absorption rates. This property is vital for oral drug formulations .
- Metabolic Stability : Initial findings suggest that modifications to the structure can significantly affect metabolic stability, influencing the overall pharmacokinetic profile of derived drugs .
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The fluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
*Calculated based on C₁₅H₁₉FNO₄.
Non-Halogen Substituents
| Compound | Substituent | Key Properties |
|---|---|---|
| 4-tert-Butylphenyl (CAS data not provided) | -C(CH₃)₃ | Increased steric bulk; reduced solubility |
| Pyridin-4-yl (CAS 1219396-57-2) | Heteroaromatic N | Enhanced hydrogen bonding; altered pKa |
- Key Findings: The tert-butyl group in methyl 2-((Boc)amino)-3-(4-(tert-butyl)phenyl)propanoate lowers yield (52%) due to steric challenges during synthesis . Pyridyl derivatives exhibit distinct NMR shifts (e.g., δ 7.31 ppm for aromatic protons) compared to fluorophenyl analogs (δ 7.00–7.11 ppm) .
Ester Group Modifications
| Compound | Ester Group | Key Synthetic Notes |
|---|---|---|
| Methyl ester (target compound) | -OCH₃ | Standard for peptide coupling |
| Ethyl ester (CAS not provided) | -OCH₂CH₃ | Higher yield (95%); uses Et₃N in CH₂Cl₂ |
| Benzyl ester (CAS 2763909-54-0) | -OBn | Requires deprotection for further steps |
- Key Findings :
Functional Group Reactivity
- Sulfonation Attempts: Methyl 2-((Boc)amino)-3-(4-fluorophenyl)propanoate resists sulfonation, unlike analogs with electron-donating groups (e.g., methoxy) .
- Coupling Reactions :
- The compound participates in DCC/DMAP-mediated couplings to form complex peptides (e.g., compound 63 in ), with purifications via HPLC .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate, with the CAS number 86129-35-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20FNO4
- Molecular Weight : 297.32 g/mol
- Physical State : Solid
- Purity : ≥95%
- Storage Conditions : Room temperature under inert atmosphere
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, while the fluorophenyl moiety may contribute to its affinity for certain receptors or enzymes.
Biological Activities
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing fluorophenyl groups have been shown to inhibit tumor growth in various cancer models. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is under investigation.
2. Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes related to metabolic pathways. Preliminary studies suggest it could inhibit fatty acid synthase (FASN), a target for cancer therapeutics, by disrupting lipid metabolism in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | , |
| Enzyme Inhibition | Potential FASN inhibitor | , |
| Cytotoxicity | Induces apoptosis in cancer cell lines | , |
Case Study: Anticancer Efficacy
In a study examining the effects of similar compounds on cancer cell lines, this compound demonstrated cytotoxic effects against breast and colon cancer cells. The mechanism involved the induction of oxidative stress and subsequent apoptosis, highlighting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate solubility in aqueous solutions. Toxicological assessments indicate that while the compound exhibits some level of toxicity at high concentrations, it remains within acceptable limits for therapeutic use .
Q & A
Q. What are the standard synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate?
The compound is synthesized via Boc protection of the corresponding amino acid ester. For example, the ethyl ester analog was prepared by reacting (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride with di-tert-butyl dicarbonate in CH₂Cl₂, using triethylamine (Et₃N) as a base, yielding 95% crude product . The methyl ester derivative follows a similar protocol, substituting the ethyl group with methyl. Key steps include solvent selection (e.g., dichloromethane), base optimization, and avoiding aqueous conditions during Boc protection to prevent premature hydrolysis.
Q. How is the compound purified post-synthesis, and what analytical methods confirm its identity?
Purification typically involves extraction (e.g., ethyl acetate/water separation) and preparative HPLC . Characterization relies on ¹H NMR (e.g., δ 1.39 ppm for Boc methyl groups) and LC-MS for molecular weight confirmation . For enantiomeric validation, chiral HPLC or optical rotation comparison with literature values is critical, as demonstrated in the synthesis of the (S)-enantiomer .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis, particularly for medicinal chemistry applications?
Enantiomeric purity is ensured via chiral starting materials (e.g., L-amino acid derivatives) or kinetic resolution. For example, the (S)-configuration in was retained using Boc-protected (S)-amino acid esters, avoiding racemization by maintaining mild reaction conditions (e.g., low temperature, neutral pH). Chiral stationary phase HPLC with UV detection is recommended for purity assessment (>98% ee) .
Q. How does the 4-fluorophenyl moiety influence the compound’s stability under varying pH conditions?
The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, the Boc group is acid-labile, requiring storage at neutral pH and inert atmospheres (N₂/Ar) to prevent decomposition . Stability studies in buffers (pH 1–9) with LC-MS monitoring can identify degradation pathways, such as ester hydrolysis or Boc deprotection .
Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?
Scaling up requires optimizing solvent volumes (e.g., minimizing THF/water mixtures for hydrolysis) and avoiding exothermic reactions during Boc protection. highlights the use of LiOH for efficient saponification but notes that incomplete extraction can reduce yields. Process analytical technology (PAT), such as in-situ FTIR, can monitor reaction progress and minimize impurities .
Q. How is the compound utilized in designing covalent inhibitors for protein-protein interactions?
The methyl ester serves as a protected intermediate for prodrug development. For example, in , the compound was used to synthesize covalent inhibitors by coupling with electrophilic warheads (e.g., acrylamides) via ester hydrolysis to expose the free carboxylic acid for target binding. Reaction conditions (e.g., EDC·HCl, HOBt) must balance coupling efficiency with racemization risks .
Methodological Considerations
Q. How can researchers troubleshoot low yields during the coupling of intermediates?
Low yields often stem from competing side reactions (e.g., ester hydrolysis). Using coupling agents like DCC/DMAP in anhydrous CH₂Cl₂ improves efficiency, as shown in . Pre-activation of the carboxylic acid (e.g., forming a mixed anhydride) or switching to HATU/DIPEA in DMF may enhance reactivity .
Q. What protocols ensure safe handling of fluorinated intermediates?
Fluorinated compounds may release HF under harsh conditions. Use PPE (nitrile gloves, safety goggles) and work in fume hoods. Waste should be neutralized with calcium carbonate before disposal. emphasizes storing the compound at 2–8°C under nitrogen to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
